Bienvenue dans la boutique en ligne BenchChem!

6-Bromopyrazolo[1,5-a]pyrimidin-2-amine

Regioselective cross-coupling Sonogashira reaction Pyrazolo[1,5-a]pyrimidine diversification

This 6-bromo-2-amino pyrazolo[1,5-a]pyrimidine is a privileged ATP-competitive kinase inhibitor core. The C6-Br enables >95% selective Suzuki-Miyaura or Sonogashira diversification for solvent-exposed region exploration, while the C2-NH₂ remains free for amidation to modulate PK. This orthogonal reactivity eliminates protecting group strategies, accelerating fragment-to-lead campaigns targeting CDK2, Chk1, or Pim-1. It also serves as the direct entry point to the clinically validated mGluR5 NAM chemotype (Remeglurant) and photoactive HSA sensors. Choose 98% purity for homogeneous library synthesis.

Molecular Formula C6H5BrN4
Molecular Weight 213.038
CAS No. 1784789-86-1
Cat. No. B2928833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrazolo[1,5-a]pyrimidin-2-amine
CAS1784789-86-1
Molecular FormulaC6H5BrN4
Molecular Weight213.038
Structural Identifiers
SMILESC1=C2N=CC(=CN2N=C1N)Br
InChIInChI=1S/C6H5BrN4/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H,(H2,8,10)
InChIKeyLGNSTGKGJCQUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromopyrazolo[1,5-a]pyrimidin-2-amine (CAS 1784789-86-1): Core Scaffold Procurement Guide for Kinase-Targeted Medicinal Chemistry


6-Bromopyrazolo[1,5-a]pyrimidin-2-amine is a fused bicyclic N-heterocycle combining a pyrazole and a pyrimidine ring, bearing a bromine atom at the 6-position and a primary amine at the 2-position [1]. This substitution pattern places it among the privileged pyrazolo[1,5-a]pyrimidine scaffolds extensively exploited as ATP-competitive kinase inhibitor cores, with demonstrated targeting of CDK2, Pim-1, TRKA, Chk1, and mGluR5 [2]. The compound serves as a critical synthetic intermediate for clinical-stage candidates such as the selective mGluR5 negative allosteric modulator Remeglurant (MRZ-8456) [3].

Why 6-Bromopyrazolo[1,5-a]pyrimidin-2-amine Cannot Be Replaced by Other Pyrazolo[1,5-a]pyrimidine Analogs in Lead Optimization


Substituting the 6-bromo-2-amino substitution pattern with a halogen at a different position (e.g., 5-bromo or 3-bromo) or with a different halogen (e.g., 6-chloro) fundamentally alters both chemical reactivity and biological target engagement. Regioselective cross-coupling studies on the pyrazolo[1,5-a]pyrimidine scaffold have established that the C6 position exhibits the highest intrinsic reactivity toward palladium-catalyzed Sonogashira and Suzuki-Miyaura couplings, enabling sequential and orthogonal diversification strategies that are inaccessible with C5 or C3 halogenated analogs [1]. Furthermore, patent SAR data for mGluR5 negative allosteric modulators demonstrate that the 6-bromo substituent directly contributes to receptor binding affinity, while the 2-amino group serves as the anchor point for carboxamide derivatization critical for CNS penetration — a dual functional requirement that neither the 6-unsubstituted nor the 2-halo analogs can satisfy simultaneously [2].

Quantitative Differentiation Evidence: 6-Bromopyrazolo[1,5-a]pyrimidin-2-amine vs. Closest Structural Analogs


C6 Bromine Enables Regioselective Cross-Coupling: Sonogashira Selectivity Compared to C2 Halogen

In the pyrazolo[1,5-a]pyrimidine scaffold, the C6 position is the kinetically preferred site for palladium-catalyzed cross-coupling. Messaoudi et al. (2022) demonstrated that Sonogashira coupling on 2,6-dibromopyrazolo[1,5-a]pyrimidine proceeds with excellent regioselectivity in favor of the C6 position, leaving the C2 bromine intact for subsequent orthogonal functionalization via Suzuki-Miyaura or Buchwald-Hartwig reactions [1]. This established regiochemical hierarchy directly translates to 6-bromopyrazolo[1,5-a]pyrimidin-2-amine: the C6-Br serves as the exclusive reactive handle for initial cross-coupling, while the C2-NH₂ remains available for amidation, diazotization, or urea formation. In contrast, the corresponding 6-chloropyrazolo[1,5-a]pyrimidin-2-amine exhibits substantially slower oxidative addition with Pd(0) catalysts — a well-documented reactivity difference between aryl bromides and aryl chlorides in cross-coupling chemistry — requiring harsher conditions or specialized ligands that may compromise the acid-labile 2-amino group [2].

Regioselective cross-coupling Sonogashira reaction Pyrazolo[1,5-a]pyrimidine diversification

Validated Precursor to Clinical Candidate Remeglurant (MRZ-8456): 6-Bromo Requirement for mGluR5 NAM Activity

6-Bromopyrazolo[1,5-a]pyrimidin-2-amine is the direct synthetic precursor to Remeglurant (MRZ-8456), a selective mGluR5 negative allosteric modulator advanced to clinical development by Merz Pharmaceuticals for drug-induced dyskinesia [1]. The US patent 7,985,753 B2 explicitly claims pyrazolo[1,5-a]pyrimidine derivatives wherein R¹ at the 6-position is 'chloro or bromo,' but the clinical candidate and lead compounds in the patent all retain the 6-bromo substituent [1]. The corresponding 6-chloro analog series, while also claimed, is noted to exhibit reduced selectivity in the mGluR5 modulator patent family [2]. Specifically, the compound (6-Bromo-pyrazolo[1,5-a]pyrimidin-2-yl)-(1,2,3,4-tetrahydro-isoquinolin-2-yl)-methanone, built directly from 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (accessible via oxidation of the 2-amine or through the 2-carboxylic acid analog), was identified as a potent mGluR5 modulator, whereas structural variants lacking the 6-bromo substituent showed diminished receptor occupancy [3].

mGluR5 negative allosteric modulator CNS drug discovery Remeglurant

Commercial Purity Specification: Leyan 98% vs. Generic 95%+ for Reproducible SAR Studies

Commercially available 6-bromopyrazolo[1,5-a]pyrimidin-2-amine is supplied at two distinct purity tiers. Leyan (Shanghai) offers the compound at 98% purity (catalog number 1958366) , while Chemenu provides it at 95%+ purity (catalog number CM482888) . For structure-activity relationship (SAR) studies where trace impurities — particularly residual palladium, dehalogenated byproducts, or regioisomeric contaminants — can confound biological assay interpretation, the 3% purity differential translates into a meaningful reduction in the probability of false-positive or false-negative results in kinase inhibition screening at low-nanomolar concentrations. A 95% purity product may contain up to 5% of structurally similar impurities that, if biologically active at sub-micromolar levels, could contribute disproportionately to the observed IC₅₀ in sensitive biochemical assays.

Chemical procurement Building block purity SAR reproducibility

Dual Amino/Bromo Functionality Enables Orthogonal Derivatization: Comparison with 6-Bromopyrazolo[1,5-a]pyrimidine (No 2-NH₂)

A critical structural differentiator of 6-bromopyrazolo[1,5-a]pyrimidin-2-amine versus 6-bromopyrazolo[1,5-a]pyrimidine (CAS 705263-10-1) is the presence of the 2-amino group, which unlocks an entire additional dimension of synthetic utility. The 2-NH₂ can be converted to a diazonium salt for azo-coupling to generate pyrazolo[1,5-a]pyrimidin-2-amine azo dyes with solvatochromic and HSA-sensing properties, as demonstrated by Stefanello et al. (2022) in their synthesis of a 13-member library of alkyne-spacer derivatives via sequential diazotization and Sonogashira coupling [1]. In this work, the bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines exhibited strong absorption bands across the 250–500 nm optical window, UV-to-cyan emission, and quantifiable HSA binding interactions with measurable fluorescence enhancement, establishing this class as optical sensors for serum albumins [1]. By contrast, 6-bromopyrazolo[1,5-a]pyrimidine (lacking the 2-amino group) is limited to nucleophilic aromatic substitution or C-H functionalization at the pyrimidine ring, and cannot access the diazo-chemistry that makes the 2-amino congener valuable as a photophysical probe scaffold.

Orthogonal functionalization Diazotization Amidation Building block versatility

Regioisomeric Differentiation: 6-Bromo vs. 5-Bromo Substitution in Pyrazolo[1,5-a]pyrimidin-2-amines

The position of the bromine substituent on the pyrazolo[1,5-a]pyrimidine core dictates the vector of any subsequent aryl/alkynyl substitution introduced via cross-coupling, which in turn determines the compound's ability to access specific sub-pockets within kinase ATP-binding sites. The 6-position projects substituents into the solvent-exposed region of the kinase hinge-binding motif in many pyrazolo[1,5-a]pyrimidine-based CDK and Chk1 inhibitors, where bulk tolerance is high and modifications can modulate physicochemical properties without disrupting key hydrogen bonds [1]. In contrast, the 5-position is closer to the hinge region and substitutions there frequently ablate kinase binding. The Chk1-selective inhibitor SCH 900776 (MK-8776) and its S-isomer both incorporate a 6-bromo substituent on the pyrazolo[1,5-a]pyrimidine core, achieving IC₅₀ values of 3 nM (R-isomer, Chk1) and 160 nM (S-isomer), respectively, demonstrating that the 6-bromo position tolerates significant stereo-electronic variation without abolishing target engagement . No corresponding 5-bromo pyrazolo[1,5-a]pyrimidine-based Chk1 inhibitor has been reported with comparable potency, consistent with the structural hypothesis that C5 substitution is sterically incompatible with the Chk1 hinge-binding conformation.

Regioisomer comparison Kinase inhibitor scaffold C-H functionalization

Optimal Deployment Scenarios for 6-Bromopyrazolo[1,5-a]pyrimidin-2-amine in Drug Discovery and Chemical Biology


Kinase-Focused Fragment-to-Lead Libraries Requiring C6 Diversification with C2 Amine Retention

In fragment-based drug discovery targeting the ATP-binding site of kinases such as CDK2, Chk1, or Pim-1, 6-bromopyrazolo[1,5-a]pyrimidin-2-amine provides a validated hinge-binding fragment core. The C6 bromine allows for parallel Suzuki-Miyaura or Sonogashira diversification to explore the solvent-exposed region while the C2-NH₂ remains available for subsequent amidation to modulate pharmacokinetic properties. This orthogonal reactivity eliminates the need for protecting group strategies required with less selectively functionalized scaffolds. Based on the regioselectivity data of Messaoudi et al. (2022), C6 cross-coupling proceeds with >95% selectivity, ensuring homogeneous library products [1].

Synthesis of Clinical-Stage mGluR5 Negative Allosteric Modulators and Back-up Series

Medicinal chemistry programs targeting metabotropic glutamate receptor 5 (mGluR5) for neurological indications can use 6-bromopyrazolo[1,5-a]pyrimidin-2-amine as the direct entry point to the Remeglurant chemotype. Oxidation of the 2-amine to the 2-carboxylic acid (or direct procurement of 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, CAS 300717-72-0) followed by amide coupling with substituted tetrahydroisoquinolines yields potent and selective mGluR5 NAMs as described in US Patent 7,985,753 B2 [2]. The clinical validation of this chemotype reduces translational risk compared to unexplored 6-chloro or 5-bromo alternatives.

Construction of HSA-Binding Fluorescent Sensors via Diazotization-Coupling Sequences

As demonstrated by Stefanello et al. (2022), the 2-amino group of 6-bromopyrazolo[1,5-a]pyrimidin-2-amine can be converted to a diazonium salt and coupled with electron-rich aromatics to generate azo-extended pyrazolo[1,5-a]pyrimidines with strong absorption in the 250–500 nm range and UV-to-cyan fluorescence emission [3]. Subsequent Sonogashira coupling at the C6-Br position with terminal alkynes introduces additional π-conjugation, enabling fine-tuning of photophysical properties. These compounds function as 'light-up' sensors for human serum albumin (HSA), with measurable fluorescence enhancement upon HSA binding, making them valuable tools for plasma protein binding assays in drug discovery and clinical biochemistry.

Selective Chk1 Inhibitor Scaffold Elaboration for Oncology Programs

The 6-bromopyrazolo[1,5-a]pyrimidine core, when further elaborated at positions 3, 5, and 7, yields potent and selective checkpoint kinase 1 (Chk1) inhibitors exemplified by SCH 900776 (IC₅₀ = 3 nM) . The 6-bromo substituent is conserved in both the active R-isomer and the less active S-isomer (IC₅₀ = 160 nM), indicating that this position tolerates diverse stereoelectronic environments without abolishing target binding. Structural biology evidence confirms that the 6-position projects toward a solvent-accessible channel in Chk1, making it an ideal vector for installing solubilizing groups or biotin tags for chemical proteomics without disrupting hinge-region hydrogen bonds.

Quote Request

Request a Quote for 6-Bromopyrazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.